molecular formula C4H7NO2 B14713897 (1R,2R)-1-Methyl-2-nitrocyclopropane CAS No. 15267-24-0

(1R,2R)-1-Methyl-2-nitrocyclopropane

Cat. No.: B14713897
CAS No.: 15267-24-0
M. Wt: 101.10 g/mol
InChI Key: HBJYAZQAIKWPFP-QWWZWVQMSA-N
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Description

(1R,2R)-1-Methyl-2-nitrocyclopropane is a chiral cyclopropane derivative characterized by the presence of a methyl group and a nitro group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Methyl-2-nitrocyclopropane typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and enantioselectivity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Methyl-2-nitrocyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,2R)-1-Methyl-2-nitrocyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1R,2R)-1-Methyl-2-nitrocyclopropane involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Dimethylcyclopropane: Similar in structure but lacks the nitro group.

    (1R,2R)-1-Methyl-2-aminocyclopropane: Contains an amino group instead of a nitro group.

    (1R,2R)-1-Methyl-2-hydroxycyclopropane: Contains a hydroxyl group instead of a nitro group

Uniqueness

(1R,2R)-1-Methyl-2-nitrocyclopropane is unique due to the presence of both a methyl and a nitro group on the cyclopropane ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

15267-24-0

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

(1R,2R)-1-methyl-2-nitrocyclopropane

InChI

InChI=1S/C4H7NO2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3/t3-,4-/m1/s1

InChI Key

HBJYAZQAIKWPFP-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1C[C@H]1[N+](=O)[O-]

Canonical SMILES

CC1CC1[N+](=O)[O-]

Origin of Product

United States

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